
Allyl 2-oxocyclohexanecarboxylate
Vue d'ensemble
Description
Allyl 2-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Functionalization of Cyclohexadiene Dicarboxylates
Allyl 2-oxocyclohexanecarboxylate plays a role in the functionalization of cyclohexadiene dicarboxylates. A study highlighted the functionalization at the allylic position through oxidation and halogenation processes. This research delved into the regiochemical outcomes of different substrates and reactions, emphasizing the influence of factors like reaction mechanism, steric hindrance, and stability of reaction intermediates (Seneci et al., 1998).
Asymmetric Synthesis of Alpha-Hydroxycarboxylic Acid Derivatives
This compound aids in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. This is achieved using a microwave-assisted cyclization process. The study showcased the high efficiency of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, producing products with excellent enantioselectivity (Trost, Dogra & Franzini, 2004).
Photocyclization in Organic Synthesis
In organic synthesis, methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a derivative of this compound, exhibits photocyclization properties. This process leads to the formation of various cyclic compounds, showcasing its potential in photochemical reactions (Anklam, Lau & Margaretha, 1985).
Ligand in Copper-Catalyzed Coupling Reactions
Ethyl 2-oxocyclohexanecarboxylate, related to this compound, serves as a novel ligand in copper-catalyzed coupling reactions. This application allows for the successful synthesis of various N/O/S nucleophilic reagents with aryl halides under mild conditions, producing a range of products like N-arylamides and aryl ethers (Lv & Bao, 2007).
Mécanisme D'action
Target of Action
Allyl 2-oxocyclohexanecarboxylate is a type of 2-acylcycloalkanone 2-acylcycloalkanones are generally used in organic synthesis , suggesting that their targets could be various organic compounds.
Mode of Action
The mode of action of this compound involves the coordination of a low valent metal complex to the double bond of an allylic system . This is followed by an oxidative addition by removal of the leaving group X, which gives a π -allyl complex as an intermediate . The intermediate could be a neutral or cationic species, depending on the nature of the ligands and the counter ion X . The nucleophile typically adds to the terminal carbon with inversion of configuration rather than via the metal cation with retention .
Biochemical Pathways
2-acylcycloalkanones are known to be involved in various reactions in organic synthesis . These reactions include the formation of enamines, nitrogen heterocycles, pyran, furan, 1,4-diazepine, and spirocyclization .
Result of Action
The result of the action of this compound is the formation of various organic compounds through reactions such as allylic substitution . For example, the palladium-catalyzed reaction of vinyl epoxide with nucleophiles provides branched products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction begins with the coordination of the low valent metal complex to the double bond of an allylic system . Therefore, the presence and concentration of the metal complex in the environment can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Allyl 2-oxocyclohexanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of nitrogen heterocycles, such as pyran and furan . These interactions are crucial for the formation of complex organic molecules, which are essential in various biochemical processes. The nature of these interactions often involves the formation of intermediate compounds that facilitate the synthesis of the desired products.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound has been shown to interact with enzymes involved in the synthesis of nitrogen heterocycles, influencing the production of these compounds . These interactions are essential for maintaining metabolic balance and ensuring the proper functioning of biochemical processes.
Propriétés
IUPAC Name |
prop-2-enyl 2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTZVBVAVFIMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-93-0 | |
| Record name | NSC18912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



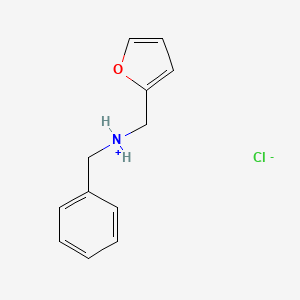


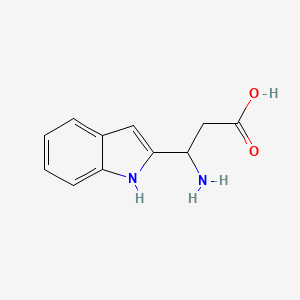
![1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3032752.png)
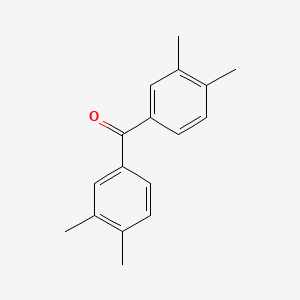

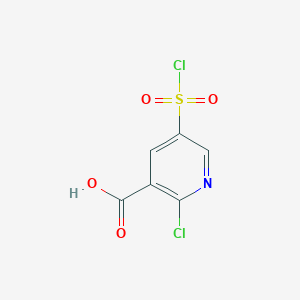
![4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B3032759.png)
![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)
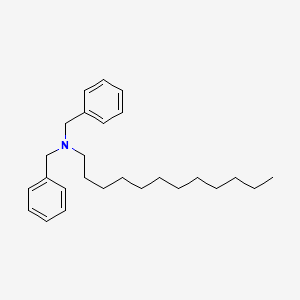
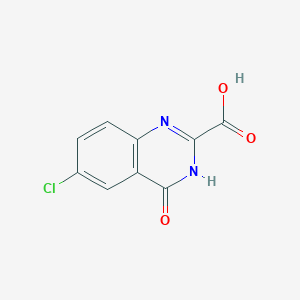
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B3032764.png)
